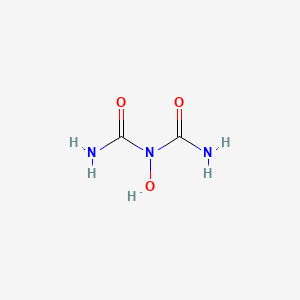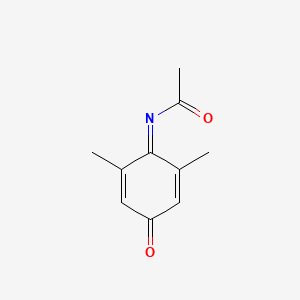
1,2,4-Triaminobenzene
Overview
Description
1,2,4-Triaminobenzene (1,2,4-TAB) is an organic compound that belongs to the class of aromatic compounds known as polyamines. It is an aromatic compound composed of three amine groups attached to a benzene ring. 1,2,4-TAB is an important intermediate in the synthesis of many organic compounds, including dyes, pharmaceuticals, and polymers. It is also used as a reagent in various chemical reactions. In addition, 1,2,4-TAB has potential applications in biotechnology, medicine, and agriculture.
Mechanism of Action
Target of Action
1,2,4-Triaminobenzene is a simple aromatic triamine that has been used in various applications due to its unique structure It’s known that this compound can interact with various biological systems, particularly when it’s used as a co-doping agent in the synthesis of fluorescent carbon nanomaterials .
Mode of Action
For instance, it can participate in the synthesis of amines and other organic reactions involving hydrogenation .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of fluorescent carbon dots, which have been used as probes for real-time monitoring of intracellular ph, a crucial parameter in many cellular processes .
Pharmacokinetics
It’s known that this compound has good water solubility, low toxicity, high photostability, and good cell penetration . These properties suggest that this compound could potentially have good bioavailability.
Result of Action
When used in the synthesis of fluorescent carbon dots, this compound contributes to the formation of probes that can sensitively respond to ph changes in cells . This can be crucial in studying cell metabolism and apoptosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the fluorescence of carbon dots synthesized using this compound . Additionally, the temperature and heating time can affect the carbonization process when this compound is used in the synthesis of red emissive carbon dots .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzene-1,2,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-1-2-5(8)6(9)3-4/h1-3H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBAZQQYCNZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
615-47-4 (di-hydrochloride) | |
| Record name | 1,2,4-Triaminobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70210472 | |
| Record name | 1,2,4-Triaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-71-4 | |
| Record name | 1,2,4-Benzenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triaminobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenetriamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,4-triyltriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIAMINOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU01ZCH3FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While specific interaction mechanisms are not extensively detailed in the provided research, 1,2,4-triaminobenzene is known to autoxidize at neutral pH, generating superoxide radicals and hydrogen peroxide [, ]. This oxidative stress can lead to cellular damage, including methemoglobin formation and glutathione depletion [, ]. Additionally, it has shown mutagenic activity, potentially linked to its metabolite, this compound [].
ANone: this compound has the molecular formula C6H9N3. While specific spectroscopic data is not provided in the research excerpts, its structure consists of a benzene ring with three amine (NH2) groups attached at positions 1, 2, and 4.
ANone: Yes, this compound has been used in the synthesis of various materials. For instance, it acts as a precursor for nitrogen-doped carbon quantum dots (N-CQDs) with applications in sensing [, ]. Additionally, it has been employed to modify graphene for the creation of three-dimensional porous graphene/polyaniline hybrids, enhancing their performance as supercapacitor electrodes [].
ANone: Research has demonstrated that this compound hydrochloride can function as a fluorescent probe for pH sensing []. The protonation and deprotonation of its amino groups lead to changes in fluorescence intensity, enabling its use for intracellular pH imaging []. This property also extends to this compound-derived carbon dots, which show pH-sensitive fluorescence and color changes, with potential applications in wound pH monitoring [].
ANone: One study explored the chemical and sediment-mediated reduction of Disperse Blue 79, a dye that can degrade into this compound []. The results suggest that this compound may undergo reduction in anoxic sediments, highlighting the need for further research on its potential environmental fate and effects [].
ANone: Various analytical methods have been employed in the research, including spectrophotometry to measure azo-reduction rates [] and fluorescence spectroscopy to analyze changes in fluorescence intensity and wavelength for sensing applications [, , , ].
ANone: Yes, a study investigated the metabolism of nitro-o-phenylenediamine, a hair dye component that can be metabolized to this compound, in rat liver cytosol []. The research demonstrated regioselective N-acetylation as a route of metabolism, with implications for understanding its detoxification pathways [].
ANone: this compound is known to be myotoxic and mutagenic [, ]. It generates reactive oxygen species, leading to oxidative stress in cells [, ]. This oxidative damage contributes to its toxicity, potentially mirroring the effects of its structural analog, 2,3,6-triaminopyridine [].
ANone: Yes, research highlights the use of this compound as a precursor for creating carbon dots with tailored fluorescence properties [, , ]. By adjusting the synthesis conditions, such as temperature and heating time, researchers can fine-tune the emission wavelength and quantum yield of these carbon dots, paving the way for applications in bioimaging, sensing, and optoelectronics [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![18-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-prop-1-enyloxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one](/img/structure/B1199396.png)



